REACTION_SMILES
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[CH:14]([Cl:15])([Cl:16])[Cl:17].[NH2:1][c:2]1[s:3][c:4]([CH2:7][CH2:8][OH:9])[cH:5][n:6]1.[S:10]([Cl:11])([Cl:12])=[O:13]>>[NH2:1][c:2]1[s:3][c:4]([CH2:7][CH2:8][Cl:12])[cH:5][n:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ncc(CCO)s1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(Cl)Cl
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Name
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Type
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product
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Smiles
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Nc1ncc(CCCl)s1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |